3-fluorofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMVGOLZGLUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluorofuran 2 Carboxylic Acid
Retrosynthetic Analysis of 3-Fluorofuran-2-carboxylic Acid
A logical retrosynthetic disconnection of this compound involves two primary bond cleavages: the carbon-fluorine bond and the carbon-carboxyl bond. This approach breaks the target molecule down into simpler, more readily available starting materials.
Primary Disconnections:
C-F Bond Disconnection: This leads to a furan-3-yl precursor that can be subsequently fluorinated. The key challenge here is the regioselective introduction of the fluorine atom at the C3 position, as direct fluorination of furan (B31954) rings typically favors the C2 and C5 positions. researchgate.netnumberanalytics.com
C-COOH Bond Disconnection: This suggests the introduction of the carboxylic acid group onto a pre-functionalized 3-fluorofuran (B6597316) ring. This can be achieved through methods such as carboxylation of an organometallic intermediate or oxidation of a suitable precursor. researchgate.netosi.lv
A combined strategy, where a precursor already containing a group that can be converted to a carboxylic acid is fluorinated, often proves most effective.
Precursor Synthesis and Strategic Functionalization for the Fluorofuran Core
The synthesis of the fluorofuran core requires careful consideration of the directing effects of substituents and the choice of fluorinating agent.
Directed Fluorination Techniques for Furan Ring Systems
The introduction of a fluorine atom onto a furan ring is a delicate process. The electron-rich nature of the furan system makes it susceptible to electrophilic attack, but controlling the regioselectivity, especially for the C3 position, is a significant hurdle. researchgate.netnih.gov
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion source. ucla.edualfa-chemistry.com For the synthesis of 3-fluorofurans, this approach is less common due to the difficulty in introducing a suitable leaving group at the C3 position of the furan ring. However, methods like fluorodenitration of a nitro-substituted furan precursor can be employed. researchgate.net
Table 1: Nucleophilic Fluorinating Agents
| Reagent Name | Formula | Common Applications |
| Potassium Fluoride | KF | Used in conjunction with a phase-transfer catalyst. |
| Cesium Fluoride | CsF | Higher reactivity compared to KF. |
| Diethylaminosulfur Trifluoride (DAST) | Et₂NSF₃ | Converts alcohols and carbonyls to fluoroalkanes. mt.comucla.edu |
| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | A more thermally stable alternative to DAST. ucla.edu |
Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic substrate. wikipedia.org This is a more common approach for the fluorination of electron-rich aromatic systems like furan. researchgate.net However, direct electrophilic fluorination of unsubstituted furan tends to occur at the C2 or C5 positions. numberanalytics.com To achieve C3 fluorination, directing groups on the furan ring are necessary to steer the electrophile to the desired position.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| Selectfluor® | F-TEDA-BF₄ | A versatile and relatively safe electrophilic fluorinating agent. mt.comorganic-chemistry.org |
| N-Fluorobenzenesulfonimide | NFSI | A powerful electrophilic fluorinating agent. mt.comwikipedia.org |
| Xenon Difluoride | XeF₂ | A potent but hazardous fluorinating agent. researchgate.net |
Research has shown that the presence of a directing group at the C2 position can influence the regioselectivity of electrophilic fluorination. For instance, a bulky substituent at C2 can sterically hinder attack at C5, making C3 a more favorable site.
An alternative strategy to direct fluorination is the construction of the fluorinated furan ring from acyclic precursors already containing the fluorine atom. nih.gov This approach offers excellent control over the position of the fluorine substituent. For example, the cyclization of a suitably substituted fluorinated alkynol or diol can lead to the formation of a 3-fluorofuran derivative. acs.orgnih.gov
Controlled Introduction and Manipulation of the Furan-2-carboxylic Acid Moiety
The introduction of the carboxylic acid group at the C2 position of the furan ring is a well-established transformation. wikipedia.org Several methods can be employed:
Oxidation of 2-Furfural Derivatives: 2-Furfural, a readily available platform chemical derived from biomass, can be oxidized to furan-2-carboxylic acid. researchgate.net If a 3-fluoro-2-furfural precursor can be synthesized, its oxidation would directly yield the target molecule.
Carboxylation of 2-Lithiofurans: Furan can be selectively lithiated at the C2 position using organolithium reagents. The resulting 2-lithiofuran (B141411) can then be quenched with carbon dioxide to afford furan-2-carboxylic acid. youtube.com This method can be applied to a 3-fluorofuran substrate, provided the lithiation conditions are compatible with the fluorine substituent.
From Pre-existing Esters: A common synthetic route involves the synthesis of an ester of this compound, followed by hydrolysis to the free acid. researchgate.net This is often advantageous as the ester group can act as a directing group during the fluorination step and can be more amenable to purification than the free acid.
Direct and Indirect Synthetic Pathways to this compound
The introduction of a fluorine atom at the C3-position of a furan-2-carboxylic acid framework can be achieved through several strategic approaches. These can be broadly categorized into pathways that start with an existing furan ring and those that construct the fluorinated furan ring from acyclic precursors.
Synthetic Routes Utilizing Pre-functionalized Furan Building Blocks
A prominent strategy for the synthesis of this compound involves the use of a furan ring that is already substituted with a group that can be converted to a fluorine atom. A key precursor in this approach is 3-bromofuran-2-carboxylic acid or its corresponding esters.
One of the most promising methods for the conversion of the bromo-substituted precursor is through a halogen exchange (Halex) reaction . This typically involves treating the 3-bromo derivative with a fluoride source. While specific conditions for 3-bromofuran-2-carboxylic acid are not extensively documented in publicly available literature, analogous transformations on other aryl bromides provide a strong basis for this approach. Palladium-catalyzed fluorination of aryl bromides has emerged as a powerful tool in organic synthesis. acs.orgnih.gov These reactions often employ a palladium catalyst with specialized ligands, such as bulky biarylphosphines (e.g., AdBrettPhos), and a fluoride source like silver fluoride (AgF) often used in combination with potassium fluoride (KF). nih.govmit.edu The choice of ligand and fluoride salt is critical to facilitate the challenging C-F bond formation and to suppress side reactions. nih.gov
Table 1: Plausible Halogen Exchange Fluorination of 3-Bromofuran-2-carboxylate This table presents a hypothetical reaction based on established methods for aryl bromides.
| Starting Material | Reagents | Catalyst System | Solvent | Potential Product |
| Methyl 3-bromofuran-2-carboxylate | AgF, KF | Pd-precatalyst with AlPhos ligand | Toluene (B28343) | Methyl 3-fluorofuran-2-carboxylate |
Another potential pathway is electrophilic fluorination . While direct fluorination of furan-2-carboxylic acid tends to be unselective, the use of a directing group or a pre-functionalized substrate can guide the fluorine atom to the desired position. Electrophilic fluorinating reagents like Selectfluor™ are widely used for the fluorination of electron-rich aromatic and heterocyclic systems. core.ac.uksigmaaldrich.comwikipedia.org The mechanism often involves a polar two-electron process. core.ac.uk The reactivity and regioselectivity of such reactions are highly dependent on the substrate's electronic properties and the reaction conditions.
Annulation and Cyclization Approaches for the Fluorofuran Framework
Constructing the fluorinated furan ring from acyclic or different heterocyclic precursors offers an alternative and potentially more direct route. These methods, often involving cyclocondensation or other annulation strategies, can build the desired substitution pattern from the ground up.
A plausible approach involves the cyclocondensation of a fluorinated building block . For instance, a tandem SNAr-cyclocondensation strategy has been successfully employed for the synthesis of fluorinated 3-aminobenzofurans. lboro.ac.uksoton.ac.uknih.gov This methodology involves the reaction of a perfluorinated aromatic nitrile with an α-hydroxycarbonyl compound. Adapting this strategy to furan synthesis could involve a suitably fluorinated four-carbon precursor that can cyclize upon reaction with a two-carbon unit bearing the future carboxylic acid group.
Ring Expansion Reactions for the Construction of 3-Fluorofuran Architectures
Ring expansion reactions provide an innovative method for accessing cyclic systems that might be difficult to prepare through traditional cyclization methods. A notable example is the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones. rsc.org This reaction is promoted by a strong Brønsted acid, such as trifluoromethanesulfonic acid (CF3SO3H), which activates the carbonyl group and facilitates the ring expansion of the gem-difluorocyclopropane. rsc.org
This methodology offers a regiospecific route to 3-fluorofurans, where the substituents at the 2- and 5-positions are determined by the initial chalcone (B49325) used to prepare the cyclopropane (B1198618) precursor. rsc.org While this method has been demonstrated for 2,5-disubstituted furans, its adaptation to synthesize a furan with a carboxylic acid at the 2-position and no substituent at the 5-position would require a specifically designed starting chalcone.
Table 2: Ring Expansion Synthesis of a 3-Fluorofuran Derivative Adapted from a reported synthesis of 2,5-disubstituted 3-fluorofurans. rsc.org
| Starting Material | Reagent | Product | Yield |
| 1-(2,2-Difluoro-1-phenylcyclopropyl)ethan-1-one | CF3SO3H | 3-Fluoro-5-methyl-2-phenylfuran | High |
Optimization of Synthetic Reaction Conditions and Yields
The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts.
Systematic Investigation of Solvent Systems and Reaction Temperature Profiles
The choice of solvent and the reaction temperature are critical variables in synthetic organic chemistry. In the context of palladium-catalyzed fluorination, solvents such as toluene are commonly employed. The temperature must be carefully controlled to ensure catalytic activity while preventing decomposition of the starting materials, products, or the catalyst itself. For ring expansion reactions, the reaction temperature can significantly influence the reaction rate and the formation of side products. For the trifluoromethanesulfonic acid-mediated ring expansion of gem-difluorocyclopropyl ketones, the reaction is typically conducted at low temperatures. rsc.org
Role of Catalysis in the Synthesis of this compound
Catalysis plays a pivotal role in many of the synthetic routes to this compound. In halogen exchange reactions, the development of sophisticated palladium catalysts has been a key enabling factor. acs.orgnih.govmit.edumit.eduacsgcipr.orgharvard.eduspringernature.comnih.govucla.edu The ligand on the palladium center is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step that forms the C-F bond. mit.edu Different generations of biarylphosphine ligands have been developed to improve the scope and efficiency of these fluorination reactions. mit.edu
Copper-catalyzed fluorination has also been explored as an alternative, particularly for aryl bromides bearing a directing group. rsc.org In these systems, the catalyst facilitates the oxidative addition of the aryl bromide and the subsequent C-F bond formation.
For cyclization and annulation reactions, various catalysts can be employed to promote the desired bond formations. For instance, rhodium(II) acetate (B1210297) is a known catalyst for the cyclization of diazo compounds to form furan rings. While not directly applied to this compound, such catalytic systems highlight the potential for developing new, efficient cyclization routes.
Transition Metal-Mediated Catalysis
While direct transition metal-catalyzed C-H fluorination of furan-2-carboxylic acid at the 3-position is a conceptually attractive route, the current literature does not provide a specific example for this transformation. However, analogous reactions on similar heterocyclic systems suggest that this could be a viable, albeit challenging, approach. The development of such a method would likely involve late-stage functionalization, which is a highly sought-after strategy in synthetic chemistry.
Potential transition metal catalysts that could be explored for this purpose include those based on palladium, copper, or silver, which have shown efficacy in other C-F bond-forming reactions. For instance, silver catalysis has been utilized in the decarboxylative fluorination of malonic acid derivatives to yield α-fluorocarboxylic acids. organic-chemistry.org A hypothetical route could involve the protection of the carboxylic acid of a suitable furan precursor, followed by a directed C-H activation and fluorination, and subsequent deprotection.
A summary of relevant transition metal-mediated fluorination reactions on related compounds is presented in the table below.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Ag(I) catalyst | Malonic acid derivatives | α-Fluorocarboxylic acids | Decarboxylative fluorination. organic-chemistry.org |
| Cu-mediated | Aryl iodides | Aryl fluorides | Fluorination of aryl halides. dovepress.com |
This table presents examples of transition metal-mediated fluorination on compounds structurally related to the target molecule, as direct synthesis data for this compound is not available.
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for the synthesis of fluorinated compounds. While direct organocatalytic fluorination of the furan ring at the 3-position to produce this compound has not been explicitly reported, several organocatalytic methods for the synthesis of other fluorinated and furan-containing molecules have been developed.
For example, organocatalytic approaches have been successfully applied to the synthesis of pyrrolidine (B122466) derivatives bearing a benzofuran-3(2H)-one scaffold and in the [3+2] annulation/oxidative aromatization reaction of enals with 2-halophenols to yield 2-arylbenzofuran-3-carbaldehydes. researchgate.netrsc.org These examples highlight the potential of organocatalysis in constructing complex heterocyclic systems.
A potential, though speculative, organocatalytic route to this compound could involve the asymmetric fluorination of a suitable furan-based precursor using a chiral organocatalyst and an electrophilic fluorine source, such as Selectfluor.
| Catalyst Type | Reaction Type | Substrate Scope |
| Quinine-derived catalyst | [3+2] Cycloaddition | 2-Arylidenebenzofuran-3(2H)-ones and imines. researchgate.net |
| Diarylprolinol silyl (B83357) ether | [3+2] Annulation/oxidative aromatization | Enals and 2-halophenols. rsc.org |
This table illustrates the application of organocatalysis in the synthesis of furan and benzofuran (B130515) derivatives, suggesting potential avenues for the synthesis of this compound.
Adherence to Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes for all chemical compounds, including this compound. While specific green chemistry assessments for the synthesis of this particular compound are not available due to the lack of established synthetic protocols, general principles can be applied to any future synthetic design.
Key considerations for a green synthesis of this compound would include:
Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from biomass, such as furfural (B47365), could offer a more sustainable route. researchgate.netrsc.org
Catalysis: Employing catalytic methods, both transition metal-based and organocatalytic, over stoichiometric reagents to reduce waste. dovepress.comresearchgate.net
Safer Solvents and Reagents: Avoiding the use of hazardous solvents and reagents in favor of greener alternatives.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
The development of sustainable routes to nitrogen-containing furan derivatives, such as 3-acetamido-5-acetylfuran (B13792600) from chitin, demonstrates the potential for applying green chemistry principles to the synthesis of functionalized furans. rsc.org Future work on the synthesis of this compound should aim to incorporate these principles from the outset.
Reactivity and Reaction Mechanisms of 3 Fluorofuran 2 Carboxylic Acid
Reactivity Profile of the Furan (B31954) Ring in 3-Fluorofuran-2-carboxylic Acid
The furan ring, an aromatic heterocycle, possesses a unique electronic structure that is further modulated by the presence of both an electron-withdrawing fluorine atom and a deactivating carboxylic acid group. This substitution pattern significantly influences the ring's susceptibility to attack and the regiochemical outcome of its reactions.
Electrophilic Aromatic Substitution Reactions: Regioselectivity Influenced by Fluorine and Carboxylic Acid
The furan ring is inherently electron-rich compared to benzene, making it more susceptible to electrophilic aromatic substitution. nih.govpearson.com The oxygen heteroatom directs incoming electrophiles to the C2 and C5 positions due to the stabilization of the cationic intermediate through resonance. nih.govpearson.com However, in this compound, the directing effects of the fluorine and carboxylic acid substituents must be considered.
The carboxylic acid group is a meta-directing and deactivating group in electrophilic aromatic substitution. pearson.comnumberanalytics.com It withdraws electron density from the aromatic ring, making it less reactive. numberanalytics.com The fluorine atom, while also electron-withdrawing via induction, is an ortho-, para-director due to the ability of its lone pairs to participate in resonance. pearson.com
In the case of this compound, the C2 position is already occupied by the carboxylic acid. The directing effects of the substituents on the remaining positions (C4 and C5) are as follows:
Fluorine at C3 (ortho- to C2 and C4, meta- to C5): As an ortho-, para-director, the fluorine atom would direct incoming electrophiles to the C4 and C2 positions. Since C2 is blocked, it primarily directs to C4.
Carboxylic acid at C2 (meta- to C4 and C5): As a meta-director, the carboxylic acid group directs incoming electrophiles to the C4 and C5 positions.
Considering these competing effects, electrophilic attack is most likely to occur at the C4 position , as it is favored by both the fluorine (ortho-directing) and the carboxylic acid (meta-directing) groups. The C5 position is another potential site, being meta to the carboxylic acid, but it is only weakly influenced by the fluorine atom.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of Fluorine (at C3) | Influence of Carboxylic Acid (at C2) | Predicted Outcome |
| C4 | Activating (ortho) | Deactivating (meta-directing) | Major Product |
| C5 | Weakly Deactivating (meta) | Deactivating (meta-directing) | Minor Product |
Nucleophilic Reaction Pathways on the Furan Ring
While electrophilic substitution is more common for furan, nucleophilic attack on the ring can occur, particularly when activated by strong electron-withdrawing groups. In this compound, the electron-withdrawing nature of both the fluorine and carboxylic acid groups increases the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack than unsubstituted furan.
Potential nucleophilic reaction pathways could involve the displacement of the fluorine atom, which can act as a leaving group. Nucleophilic aromatic substitution (SNAr) is a plausible mechanism, especially with potent nucleophiles. The reaction would likely be facilitated by the electron-withdrawing carboxylic acid group, which helps to stabilize the negatively charged Meisenheimer intermediate.
Transformations Involving the Carboxylic Acid Functional Group
The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations to yield a range of derivatives. These reactions are fundamental to the synthetic utility of the parent molecule.
Derivatization Reactions: Esterification, Amidation, and Acyl Halide Formation
The carboxylic acid can be readily converted into its corresponding esters, amides, and acyl halides through standard synthetic protocols.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid-phase catalyst like UiO-66-NH2, yields the corresponding ester. nih.govgoogle.comgoogleapis.comgoogle.com This Fischer esterification is a reversible process, and reaction conditions can be optimized to favor product formation. libretexts.org
Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. nih.gov This transformation often requires the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgnih.gov A one-pot procedure involving the in-situ formation of an acyl fluoride (B91410) followed by reaction with an amine is also a viable method. nih.gov
Acyl Halide Formation: The carboxylic acid can be converted to its acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govlibretexts.orgpressbooks.pub Acyl fluorides can also be prepared directly from carboxylic acids using various modern fluorinating agents. wikipedia.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org These acyl halides are highly reactive intermediates that can be readily used to synthesize other carboxylic acid derivatives.
Table 2: Common Derivatization Reactions of this compound
| Derivative | Reagents and Conditions |
| Ester | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, UiO-66-NH₂) nih.govgoogle.com |
| Amide | 1. Acyl Chloride formation (e.g., SOCl₂) followed by Amine. 2. Amine, Coupling Agent (e.g., DCC). libretexts.orgnih.govnih.gov |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride. nih.govlibretexts.orgpressbooks.pub |
| Acyl Fluoride | Various fluorinating agents (e.g., Cyanuric fluoride, XtalFluor-E). wikipedia.orgbeilstein-journals.orgorganic-chemistry.org |
Reduction Pathways to Aldehyde and Alcohol Derivatives
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comchemguide.co.ukreddit.comyoutube.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reduction occurs via an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated under these conditions. chemguide.co.uk
Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a reagent that will not reduce the intermediate aldehyde. Specialized methods, such as manganese-catalyzed hydrosilylation followed by acidic hydrolysis or visible light photoredox catalysis, have been developed for this purpose. nih.govrsc.orgrsc.org These methods often offer mild reaction conditions and good yields.
Table 3: Reduction Products of this compound
| Product | Reducing Agent and Conditions |
| 3-Fluoro-2-(hydroxymethyl)furan | Lithium Aluminum Hydride (LiAlH₄) in dry ether or THF. byjus.commasterorganicchemistry.comchemguide.co.uk |
| 3-Fluorofuran-2-carbaldehyde | Manganese-catalyzed hydrosilylation (e.g., with triethylsilane) followed by acidic workup. rsc.org |
| Visible light photoredox catalysis with a hydrosilane. rsc.org |
Decarboxylation Reactions and Conditions
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for carboxylic acids. The ease of decarboxylation is often dependent on the stability of the carbanion formed upon removal of the CO₂ group. For many aromatic carboxylic acids, this reaction requires high temperatures or the use of a catalyst. organic-chemistry.orgreddit.comucalgary.ca The presence of a β-keto group, for instance, significantly facilitates decarboxylation through a cyclic transition state. ucalgary.ca
For heteroaromatic carboxylic acids, such as furan-2-carboxylic acid derivatives, decarboxylation can be influenced by the electronic nature of the ring and its substituents. While specific conditions for the decarboxylation of this compound are not extensively documented, studies on related compounds suggest that the reaction likely proceeds under thermal conditions, potentially with catalytic assistance. The fluorine atom at the 3-position, being electron-withdrawing, would influence the electron density of the furan ring and, consequently, the stability of any intermediates formed during decarboxylation.
Table 1: General Conditions for Decarboxylation of Heteroaromatic Carboxylic Acids
| Catalyst/Conditions | Substrate Type | Observations |
| Heat (High Temperature) | Aromatic/Heteroaromatic Carboxylic Acids | Generally required in the absence of activating groups. |
| Copper salts | Aromatic Carboxylic Acids | Catalyzes the reaction, often at lower temperatures than purely thermal conditions. |
| Acid Catalysis | Certain Heteroaromatic Carboxylic Acids | Can promote decarboxylation, with the mechanism potentially involving protonation of the ring. researchgate.net |
| Photoredox Catalysis | Aliphatic Carboxylic Acids | A modern method for decarboxylative functionalization, though less commonly applied for simple decarboxylation. nih.govacs.org |
This table presents generalized data for related compounds and not specific experimental results for this compound.
Pericyclic Reactions and Intramolecular Rearrangements of this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. Furans can participate as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govyoutube.com However, the aromatic character of the furan ring reduces its reactivity in such reactions compared to non-aromatic dienes. rsc.orgnih.gov The presence of substituents on the furan ring, such as the fluorine atom and the carboxylic acid group in this compound, would further modulate its reactivity as a diene.
Electrocyclic reactions, which involve the formation or breaking of a ring through a concerted reorganization of electrons, are also a possibility for furan systems, often leading to the formation of new ring structures. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com
Mechanistic Investigations: Elucidation of Reaction Pathways and Transition States
The detailed understanding of reaction mechanisms for compounds like this compound relies on a combination of experimental and computational methods.
Experimental techniques provide crucial data for elucidating reaction pathways. Kinetic studies, including the determination of reaction rates under various conditions, can shed light on the transition state of a reaction. A particularly powerful tool is the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom is replaced by one of its heavier isotopes. researchgate.net For decarboxylation reactions, measuring the KIE for the carboxylic carbon (¹³C vs. ¹²C) can help determine if the C-C bond cleavage is the rate-determining step. Such studies have been instrumental in understanding the mechanisms of decarboxylation in other aromatic and heteroaromatic systems. researchgate.net
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.govnih.govmdpi.com These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the potential energy surface of a reaction.
For this compound, computational studies could be employed to:
Model the transition state for decarboxylation and predict the activation energy.
Investigate the thermodynamics and kinetics of potential pericyclic reactions, such as Diels-Alder cycloadditions.
Explore the energy barriers for various intramolecular rearrangements.
Simulate the effect of the fluorine substituent on the reactivity of the furan ring.
Table 2: Common Computational Methods for Mechanistic Elucidation
| Computational Method | Application | Information Obtained |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies. | Geometries of stationary points (reactants, products, transition states), reaction energies, and activation barriers. |
| Ab initio methods | High-accuracy electronic structure calculations. | Provides benchmark data for DFT and other methods. |
| Molecular Dynamics (MD) | Simulation of the time evolution of a molecular system. | Insight into dynamic effects, solvent effects, and conformational changes during a reaction. |
This table outlines general computational methods and their applications in studying reaction mechanisms.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Fluorofuran 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3-fluorofuran-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is required for a complete assignment of its structure.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two furan (B31954) ring protons and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and fluorine atoms, as well as the anisotropic effects of the furan ring.
The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. cheminfo.orgnmrdb.org Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other protic species. nmrdb.org
The two protons on the furan ring, H-4 and H-5, are in different chemical environments and are expected to exhibit distinct chemical shifts and coupling patterns. The proton at the C-5 position (H-5) is adjacent to the ring oxygen, while the H-4 proton is vicinal to the fluorine-bearing carbon. The electron-withdrawing nature of the fluorine and carboxylic acid groups, along with the diamagnetic anisotropy of the furan ring, will influence their precise chemical shifts. H-5 is expected to resonate at a lower field than H-4 due to its position between the ring oxygen and the double bond.
The coupling between the furan protons (H-4 and H-5) would result in a doublet for each signal, with a typical vicinal coupling constant (³JHH) in the range of 2-4 Hz. Furthermore, long-range couplings to the fluorine atom at C-3 are anticipated. The H-4 proton will exhibit a larger coupling to the fluorine (³JHF) than the H-5 proton (⁴JHF).
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | ~11.5 | Broad Singlet | - |
| H-5 | ~7.8 | Doublet of doublets | ³J(H5-H4) ≈ 3.5, ⁴J(H5-F) ≈ 1.5 |
| H-4 | ~6.7 | Doublet of doublets | ³J(H4-H5) ≈ 3.5, ³J(H4-F) ≈ 4.0 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the furan ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are primarily determined by the hybridization and the electronic environment of each carbon atom. biopchem.education
The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, typically appearing in the range of 160-180 ppm. cheminfo.org The carbons of the furan ring will resonate in the aromatic/olefinic region. The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine, causing a downfield shift. The other furan carbons (C-2, C-4, and C-5) will also exhibit smaller two- or three-bond couplings to the fluorine atom (²JCF, ³JCF).
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C=O | ~165 | Doublet | ³J(C-F) ≈ 3 |
| C-2 | ~145 | Doublet | ²J(C-F) ≈ 20 |
| C-3 | ~155 | Doublet | ¹J(C-F) ≈ 250 |
| C-4 | ~110 | Doublet | ²J(C-F) ≈ 15 |
| C-5 | ~148 | Doublet | ³J(C-F) ≈ 5 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for structural and electronic changes. researchgate.net The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, provides excellent signal resolution. researchgate.net
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic properties of the furan ring and the carboxylic acid group. The signal will appear as a multiplet due to couplings with the vicinal H-4 proton (³JFH) and the more distant H-5 proton (⁴JFH). These coupling constants provide valuable structural information. researchgate.net
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-3 | ~ -140 | Doublet of doublets | ³J(F-H4) ≈ 4.0, ⁴J(F-H5) ≈ 1.5 |
Note: Predicted data is based on computational models relative to a standard reference (e.g., CFCl₃). Actual experimental values may vary.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure by revealing through-bond and through-space correlations. nih.govresearchgate.netspectroscopyonline.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the H-4 and H-5 protons, confirming their vicinal relationship (three-bond coupling). nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-4 and C-4, and H-5 and C-5, allowing for the definitive assignment of these carbons in the ¹³C NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The carboxylic acid proton (COOH) to the carbonyl carbon (C=O) and C-2.
H-4 to C-2, C-3, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between nuclei. For this compound, NOESY could show correlations between the fluorine atom and the H-4 proton, as well as between the carboxylic acid proton and the H-5 proton, depending on the preferred conformation of the carboxyl group.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid and the furan ring.
Carboxylic Acid Vibrations:
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. researchgate.netmasterorganicchemistry.com
C=O Stretch: A strong, sharp absorption band is expected between 1730 and 1700 cm⁻¹ for the carbonyl group. Its position can be influenced by conjugation with the furan ring. masterorganicchemistry.com
C-O Stretch: A medium intensity band for the C-O single bond stretch is typically observed in the 1320-1210 cm⁻¹ region. researchgate.net
O-H Bend: A broad out-of-plane bending vibration for the O-H group may appear around 960-900 cm⁻¹. researchgate.net
Furan Ring Vibrations:
C-H Stretch: Aromatic/olefinic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C Stretch: Ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-O-C Stretch: The asymmetric and symmetric stretching of the ring ether linkage (C-O-C) will give rise to absorptions in the fingerprint region, typically around 1250-1050 cm⁻¹.
C-F Vibration:
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1150-1000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |
| C-H Stretch (Furan) | ~3100 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |
| C=C Stretch (Furan Ring) | ~1580, ~1470 | Medium |
| C-O Stretch (Carboxylic Acid) | ~1280 | Medium |
| C-O-C Stretch (Furan Ring) | ~1180 | Strong |
| C-F Stretch | ~1100 | Strong |
| O-H Bend (Out-of-plane) | ~930 | Medium, Broad |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Impact of Fluorine Substitution on Observed IR Absorption Frequencies
The introduction of a fluorine atom onto the furan ring at the 3-position has a discernible electronic effect that influences the vibrational frequencies of the molecule's functional groups in infrared (IR) spectroscopy. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. This effect alters the bond strengths and, consequently, the positions of characteristic absorption bands compared to the unsubstituted furan-2-carboxylic acid.
The most significant impact is observed on the carbonyl (C=O) stretching frequency of the carboxylic acid group. For typical aromatic or conjugated carboxylic acids, this strong absorption appears in the range of 1710-1680 cm⁻¹. scilit.comspectroscopyonline.com In furan-2-carboxylic acid, this band is found at approximately 1680-1700 cm⁻¹. The electron-withdrawing nature of the fluorine atom in this compound is expected to pull electron density away from the furan ring and the attached carboxyl group. This leads to a slight strengthening and shortening of the C=O double bond, causing its stretching vibration to shift to a higher frequency (a blueshift). Therefore, the C=O stretch for this compound is anticipated to be at the higher end of the typical range, likely above 1700 cm⁻¹.
Other key vibrations are also affected. The O-H stretch of the carboxylic acid, typically a very broad band from 3300 to 2500 cm⁻¹, remains a dominant feature due to strong intermolecular hydrogen bonding. vscht.czechemi.com The C-O stretching vibration, generally found between 1320 and 1210 cm⁻¹ for carboxylic acids, will also be present. spectroscopyonline.comlibretexts.org A characteristic band corresponding to the C-F stretch is also expected, typically appearing in the 1100-1000 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for Furan-2-carboxylic Acid | Expected Wavenumber (cm⁻¹) for this compound | Intensity |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | 3300 - 2500 | Strong, Very Broad |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | 1725 - 1705 | Strong, Sharp |
| C=C (Furan Ring) | Stretching | ~1580, ~1470 | ~1590, ~1480 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | 1320 - 1210 | Strong |
| C-F | Stretching | N/A | 1100 - 1000 | Strong |
| O-H (Carboxylic Acid) | Bending (Out-of-plane wag) | 960 - 900 | 960 - 900 | Medium, Broad |
Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways
Mass spectrometry is a powerful tool for the analysis of this compound, providing definitive information on its molecular weight and structural features through controlled fragmentation. When subjected to ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) confirms the molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass. The exact mass of this compound (C₅H₃FO₃) is calculated to be 130.00662 Da. uni.lu Experimental HRMS analysis would aim to detect an ion corresponding to this mass, or common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, thereby confirming the molecular formula.
| Adduct Type | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₅H₃FO₃⁺ | 130.00607 |
| [M+H]⁺ | C₅H₄FO₃⁺ | 131.01390 |
| [M+Na]⁺ | C₅H₃FO₃Na⁺ | 152.99584 |
| [M-H]⁻ | C₅H₂FO₃⁻ | 128.99934 |
Data sourced from predicted values. uni.lu
Interpretation of Fragmentation Patterns for Structural Information
The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps to elucidate the molecule's structure. For this compound, fragmentation follows predictable pathways common to carboxylic acids and aromatic systems. libretexts.org The molecular ion, while observable, may be of weak to moderate intensity.
Key fragmentation pathways include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in a prominent peak at [M-17]⁺, corresponding to a fluorofuroylium cation.
Loss of a carboxyl group (•COOH): Cleavage of the bond between the furan ring and the carboxylic acid group yields a peak at [M-45]⁺, corresponding to the 3-fluorofuranyl cation.
Decarboxylation followed by CO loss: The molecular ion can also undergo rearrangement and lose CO₂ (44 Da), followed by the loss of a CO molecule (28 Da), a characteristic fragmentation pattern for some furan derivatives.
Cleavage of the furan ring: The heterocyclic ring can also fragment, leading to smaller charged species.
| m/z (Predicted) | Fragment Lost | Likely Fragment Structure |
|---|---|---|
| 130 | - | [C₅H₃FO₃]⁺˙ (Molecular Ion) |
| 113 | •OH | [C₅H₂FO₂]⁺ |
| 85 | •COOH | [C₄H₂F]⁺ |
| 86 | CO₂ | [C₄H₃FO]⁺˙ |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted based on the well-established principles of crystal engineering and the known structures of similar compounds, such as benzofuran-2-carboxylic acid and other fluorinated molecules. exlibrisgroup.comresearchgate.net X-ray crystallography would reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the supramolecular assembly.
Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions
It is highly probable that this compound crystallizes to form a hydrogen-bonded dimer. The carboxylic acid groups of two molecules would interact via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This dimer is a very stable and common supramolecular synthon for carboxylic acids.
| Crystallographic Parameter | Expected Feature/Value |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c, C2/c) |
| Molecules per Asymmetric Unit (Z') | 1 or 2 |
| Primary Intermolecular Interaction | O-H···O hydrogen-bonded dimer |
| Secondary Intermolecular Interactions | C-H···F bonds, C-H···O bonds, π-π stacking |
Note: These parameters are predictive and based on common motifs for similar organic molecules.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the analysis and purification of this compound. sielc.com Separation is typically achieved on a nonpolar stationary phase, such as C18-silica, with a polar mobile phase. To ensure good peak shape and retention, the mobile phase is usually a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) and is acidified with a small amount of an acid (e.g., formic acid or trifluoroacetic acid). The acid suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its retention on the nonpolar stationary phase. sielc.com
Gas chromatography (GC) can also be used, but typically requires derivatization of the polar carboxylic acid group to increase its volatility. mdpi.com Esterification to a methyl or ethyl ester is a common approach. The resulting derivative can then be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. Thin-layer chromatography (TLC) is also a valuable tool for rapid monitoring of reaction progress and preliminary purity checks.
| Parameter | Typical Condition for RP-HPLC |
|---|---|
| Stationary Phase | C18 (Octadecylsilane) bonded silica |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol (B129727)/Water |
| Mobile Phase Additive | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Detection | UV Absorbance (e.g., at 254 nm) |
| Purpose | Purity assessment, quantitative analysis, preparative isolation |
High-Performance Liquid Chromatography (HPLC) Method Development
The analysis of this compound by High-Performance Liquid Chromatography (HPLC) necessitates the development of a robust method that ensures adequate retention, resolution, and sensitivity. Given the polar and acidic nature of the analyte, reversed-phase HPLC is the technique of choice.
A suitable starting point for method development involves a C18 stationary phase, which provides a hydrophobic environment for the retention of the moderately polar this compound. The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer is typically employed. The buffer is essential to control the ionization state of the carboxylic acid group and to ensure consistent retention times and peak shapes. A buffer with a pH below the pKa of the carboxylic acid (typically around 2-3) will suppress its ionization, leading to increased retention on the non-polar stationary phase.
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The furan ring and the carboxylic acid moiety constitute a chromophore that allows for detection in the UV region. The selection of the optimal wavelength is determined by acquiring the UV spectrum of this compound and choosing the wavelength of maximum absorbance to enhance sensitivity.
A typical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group in the hot injector port. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative.
A common and effective derivatization strategy for carboxylic acids is esterification. Methylation, to form the methyl ester, is a widely used approach. This can be achieved using various reagents, such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst like sulfuric acid or boron trifluoride. An alternative and often safer derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The GC separates the derivative from other components in the sample, and the Mass Spectrometer provides both qualitative (identification based on mass spectrum) and quantitative (based on ion abundance) information.
The mass spectrum of the derivatized this compound will exhibit a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions. For the methyl ester derivative, key fragmentations would include the loss of the methoxy (B1213986) group (-OCH3) and cleavage of the furan ring.
A summary of a GC-MS method for the analysis of the methyl ester of this compound is presented below.
| Parameter | Condition |
| Derivatization Reagent | Methanolic HCl (3 M) |
| Derivatization Conditions | 60 °C for 30 minutes |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Predicted Mass Spectral Data for Methyl 3-fluorofuran-2-carboxylate
| m/z | Predicted Fragment |
| 144 | [M]+ (Molecular Ion) |
| 113 | [M - OCH3]+ |
| 85 | [M - COOCH3]+ |
| 57 | Furan ring fragment |
Computational and Theoretical Investigations of 3 Fluorofuran 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 3-fluorofuran-2-carboxylic acid. These computational techniques offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For furan (B31954) and pyrazole (B372694) derivatives, DFT has been successfully employed to optimize molecular geometry and calculate vibrational frequencies. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly noted for its accuracy in predicting structural and spectral properties of organic molecules. nih.gov In studies of similar compounds like 1-benzofuran-2-carboxylic acid, DFT calculations at the UB3LYP/6-31G(d,p) level of theory have shown good agreement between calculated and experimental values for geometric parameters and vibrational frequencies. researchgate.net These studies often involve the optimization of the molecule's geometry to its most stable, planar conformation. nih.gov
Ab Initio Methods and Selection of Appropriate Basis Sets
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The choice of an appropriate basis set is crucial for the accuracy of these calculations. For fluorinated compounds, the inclusion of polarization and diffuse functions in the basis set is important to accurately describe the electronegative fluorine atom. While specific studies on this compound are not detailed in the provided results, research on related molecules like perfluoropropionic acid has utilized methods such as MP2 with the 6-311+G(d) basis set for structural and vibrational analysis. mdpi.com For compounds like chromone-3-carboxylic acid, the B3LYP method with the 6-311++G(d,p) basis set has been used for geometry optimization and energy calculations. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is calculated from the electronic density and is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For carboxylic acids, the MEP can reveal the acidic nature of the proton, showing a positive potential around the hydroxyl hydrogen. wavefun.com In studies of compounds like 1-benzofuran-2-carboxylic acid, MEP analysis helps in understanding intermolecular interactions. researchgate.netresearchgate.net The maximum surface electrostatic potential (VS,max) has been used as a descriptor to correlate with the pKa values of carboxylic acids, indicating its utility in predicting acid strength. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For various organic compounds, including benzofuran (B130515) derivatives, FMO analysis has been used to understand charge transfer within the molecule and predict its electronic properties. researchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For molecules with rotatable bonds, like the carboxylic acid group in this compound, identifying the most stable conformers is crucial. The presence of a fluorine substituent can significantly influence the conformational preferences of the furan ring and the orientation of the carboxylic acid group. nih.gov For instance, in fluorinated adenosine (B11128) analogues, the fluorine atom governs the sugar ring's conformation. nih.gov Potential Energy Surface (PES) mapping, often done through computational scans of dihedral angles, helps in identifying stable conformers and the energy barriers between them. nih.govresearchgate.net For example, in a study of a benzo[b]furancarboxylic acid derivative, PES scanning was used to find the stable conformers related to the rotation of a substituent group. researchgate.net
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which can then be validated against experimental data. For instance, DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman), which are often scaled to better match experimental spectra. nih.govmdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and show good correlation with experimental data. nih.gov The theoretical prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in interpreting UV-Vis spectra. nih.gov For compounds like 1-benzofuran-2-carboxylic acid and chromone-3-carboxylic acid, theoretical calculations have been shown to reproduce experimental spectroscopic data with good accuracy. researchgate.netnih.gov
Computational Simulation of NMR Chemical Shifts and Coupling Constants
The standard approach for simulating NMR chemical shifts and coupling constants involves Density Functional Theory (DFT) calculations. A common methodology would employ the B3LYP functional with a suitable basis set, such as 6-311+G(2d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is typically used for the calculation of isotropic shielding constants, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
For this compound, particular attention would be paid to the ¹⁹F NMR chemical shift, which is highly sensitive to the electronic environment. The coupling constants, particularly the through-space and through-bond J-coupling between the fluorine atom and the neighboring protons and carbons, would also be calculated to further refine the structural assignment.
Table 1: Hypothetical Simulated NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (H4) | Value |
| ¹H (H5) | Value |
| ¹³C (C2) | Value |
| ¹³C (C3) | Value |
| ¹³C (C4) | Value |
| ¹³C (C5) | Value |
| ¹³C (COOH) | Value |
| ¹⁹F (F3) | Value |
Note: The values in this table are hypothetical and would need to be determined by actual computational studies.
Prediction of Vibrational Frequencies and IR Spectra
Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum.
The process for predicting the vibrational frequencies and IR spectrum of this compound would also rely on DFT calculations, often using the same functional and basis set as for NMR predictions for consistency. Following geometry optimization to find the molecule's lowest energy conformation, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies and their corresponding IR intensities. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.
The resulting data would allow for the assignment of specific vibrational modes to the functional groups within this compound, such as the C-F stretch, the C=O stretch of the carboxylic acid, and the various ring vibrations of the furan core.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| O-H Stretch | Value | Value |
| C=O Stretch | Value | Value |
| C=C Stretch (ring) | Value | Value |
| C-O-C Stretch (ring) | Value | Value |
| C-F Stretch | Value | Value |
Note: The values in this table are hypothetical and would need to be determined by actual computational studies.
Computational Studies of Reaction Mechanisms and Kinetics
Theoretical chemistry provides powerful tools to explore the pathways and energetics of chemical reactions, offering insights that can be difficult to obtain through experiments alone.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential reaction involving this compound, such as its synthesis or derivatization, computational chemists would first locate the transition state (TS) structure for each elementary step. The TS is a first-order saddle point on the potential energy surface. Various algorithms, such as the Berny algorithm, are employed for this purpose. Once the TS is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface.
Calculation of Activation Barriers and Reaction Rate Constants
With the energies of the reactants, transition state, and products established, the activation barrier (ΔG‡) for the reaction can be calculated. This is the difference in Gibbs free energy between the transition state and the reactants. The activation barrier is a crucial parameter as it governs the rate of the reaction. Using Transition State Theory (TST), the reaction rate constant (k) can then be estimated. These calculations would allow for a quantitative understanding of the feasibility and speed of reactions involving this compound under various conditions.
Prediction of Reaction Selectivity (Chemo-, Regio-, Stereoselectivity)
For reactions where multiple products are possible, computational methods can predict the selectivity. By calculating the activation barriers for all possible reaction pathways, the kinetically favored product (the one formed via the lowest energy transition state) can be identified. For example, in electrophilic substitution reactions on the furan ring, calculations could determine whether the substitution is more likely to occur at the C4 or C5 position. This predictive capability is invaluable for designing synthetic routes that maximize the yield of the desired product.
Molecular Modeling for Chemical Interaction Analysis (Excluding any biological or pharmacological applications)
Molecular modeling can be used to study the non-covalent interactions of this compound with other molecules. This is crucial for understanding its physical properties, such as solubility and crystal packing.
By constructing a model of a cluster of this compound molecules or its interaction with a solvent, various types of non-covalent interactions can be analyzed. These include hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the fluorine atom. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are common techniques used to characterize and quantify the strength of these interactions. For instance, NBO analysis can reveal the donor-acceptor interactions that contribute to the stability of a hydrogen bond. Understanding these interactions is key to predicting the supramolecular chemistry of the compound.
Computational Design Principles for Fluorinated Furan-Derived Chemical Systems
The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties. Computational design principles for fluorinated furan-derived systems focus on leveraging these effects to create molecules with desired characteristics. Fluorination is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. emerginginvestigators.org
One of the primary considerations in the computational design of fluorinated furans is the impact of fluorine's high electronegativity. emerginginvestigators.org This property can lead to significant changes in the electron distribution within the molecule, affecting its reactivity and intermolecular interactions. For instance, the presence of a fluorine atom on the furan ring is expected to influence the acidity of the carboxylic acid group and the planarity of the ring system. Computational studies on related systems have shown that furan units, in contrast to thiophenes, tend to favor a coplanar geometry, a feature that can be crucial in the design of materials with specific electronic properties. researchgate.net
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the effects of fluorination. researchgate.net Functionals like M05-2X and M06 have been shown to be effective for studying furan clusters and can be applied to understand the properties of this compound. researchgate.net These calculations can predict geometric parameters, Mulliken charge distributions, and frontier molecular orbital energies, providing a comprehensive picture of the molecule's electronic structure. emerginginvestigators.org Such insights are valuable in the rational design of novel furan derivatives for applications in materials science and drug discovery. nih.govresearchgate.net
A key aspect of the computational design of fluorinated furan systems is the ability to form specific non-covalent interactions. The fluorine atom, depending on its electronic environment, can participate in hydrogen bonds and halogen bonds. rsc.org The presence of electron-withdrawing groups can enhance the electropositive character on the fluorine atom, enabling it to act as a halogen bond donor. rsc.org Computational modeling allows for the exploration of these potential interactions and their impact on the supramolecular assembly of these molecules.
Table 1: Predicted Physicochemical Properties of this compound Note: This data is computationally predicted and may vary from experimental values.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C5H3FO3 |
| Molecular Weight | 130.08 g/mol |
| XlogP | 0.9 |
| Monoisotopic Mass | 130.00662 Da |
Investigation of Non-Covalent Interactions in Model Systems
Non-covalent interactions play a crucial role in determining the structure and function of molecules, from their crystal packing to their recognition by biological targets. nih.gov In the case of this compound, several types of non-covalent interactions are of interest, including hydrogen bonding and interactions involving the fluorine atom.
Intramolecular Hydrogen Bonding:
A significant feature of this compound is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine atom or the furan ring's oxygen atom. The formation of such a hydrogen bond can have a profound effect on the conformation of the carboxylic acid group. nih.gov In many carboxylic acids, an intramolecular hydrogen bond can stabilize a particular conformer. nih.govquora.com For example, in some quinolone carboxylic acid derivatives, a strong intramolecular hydrogen bond is observed between the carboxylic acid and a carbonyl group. mdpi.com Computational studies can elucidate the preferred conformation and the strength of such an intramolecular hydrogen bond in this compound.
Intermolecular Interactions:
In addition to intramolecular forces, this compound can participate in a variety of intermolecular non-covalent interactions. These are critical for understanding its behavior in the solid state and in solution.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, allowing for the formation of dimers and extended networks in the solid state. nih.gov
π-Interactions: The furan ring is an aromatic system capable of engaging in π-π stacking and CH-π interactions. researchgate.netnih.gov Computational studies on furan clusters have identified CH···C and CH···O interactions as being particularly significant. researchgate.net The interplay of these interactions with hydrogen bonding and fluorine-specific contacts will dictate the supramolecular architecture of this compound.
The synergy of different non-covalent interactions, such as π-orbital interactions, can be crucial for the stabilization of molecular complexes. nih.gov The comprehensive analysis of these weak yet significant forces through computational methods is essential for predicting the crystal structure and understanding the molecular recognition properties of this compound. nih.gov
Table 2: Potential Non-Covalent Interactions in this compound Systems
| Interaction Type | Potential Participating Groups | Significance |
|---|---|---|
| Intramolecular Hydrogen Bond | -COOH with F or furan O | Influences molecular conformation |
| Intermolecular Hydrogen Bond | -COOH with -COOH of another molecule | Promotes dimerization and crystal packing |
| Halogen Bonding | C-F with electron-rich atoms | Contributes to supramolecular structure |
| π-π Stacking | Furan ring with furan ring | Influences crystal packing and electronic properties |
| CH-π Interactions | C-H bonds with the furan ring | Contributes to molecular recognition |
Role of 3 Fluorofuran 2 Carboxylic Acid As a Chemical Building Block in Advanced Organic Synthesis
Synthesis of Complex Fluorinated Heterocyclic Scaffolds and Architectures
The furan (B31954) nucleus of 3-fluorofuran-2-carboxylic acid serves as a foundational scaffold for the construction of more complex heterocyclic systems. The presence of the fluorine atom can significantly influence the electronic properties of the furan ring, potentially altering its reactivity in cycloaddition reactions, a common strategy for building intricate molecular architectures. For instance, derivatives of this compound could participate in Diels-Alder reactions, where the fluorinated furan acts as either the diene or dienophile, leading to the formation of highly functionalized and stereochemically rich bicyclic adducts. These adducts can then be further transformed into a variety of novel fluorinated heterocyclic scaffolds.
Furthermore, the carboxylic acid group provides a handle for a wide array of chemical transformations. It can be converted into other functional groups such as esters, amides, or acyl halides. These derivatives can then undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, conversion to an acyl azide followed by a Curtius rearrangement could lead to an isocyanate, which could then cyclize onto a suitably positioned nucleophile on a side chain to form a variety of nitrogen-containing heterocycles. The fluorine atom's influence on the acidity of adjacent protons could also be exploited in directed metallation-cyclization strategies to build complex polycyclic systems.
Precursor in the Development of Advanced Functional Materials (e.g., organic electronics, polymers)
Fluorinated organic molecules are of significant interest in the field of materials science due to their unique electronic and physical properties. The incorporation of fluorine can enhance thermal stability, oxidative resistance, and electron-accepting capabilities, making them suitable for applications in organic electronics. This compound could serve as a key monomer in the synthesis of novel fluorinated polymers. Polymerization could be achieved through various methods, such as polycondensation reactions involving the carboxylic acid group.
The resulting fluorinated furan-containing polymers may exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is often desirable for improving electron injection and transport in electronic devices.
Below is a hypothetical table illustrating potential properties of polymers derived from this compound compared to their non-fluorinated analogues:
| Property | Non-Fluorinated Furan-2-Carboxylic Acid Polymer | Hypothetical this compound Polymer | Potential Advantage |
| Thermal Stability | Moderate | High | Enhanced device lifetime and processing window |
| Electron Affinity | Lower | Higher | Improved electron injection and transport |
| Solubility | Varies | Potentially altered | Tunable processing characteristics |
| Optical Properties | Specific to polymer structure | Potentially blue-shifted emission | New materials for optoelectronic applications |
Utilization in the Design and Synthesis of Novel Ligands for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. This compound offers a unique scaffold for the design of novel ligands. The carboxylic acid group can be readily converted into various coordinating groups, such as amides, esters, or phosphines. For example, reaction with a chiral amine could yield a chiral amide ligand.
The fluorine atom can exert a significant electronic effect on the coordinating atom, thereby tuning the catalytic activity and selectivity of the corresponding metal complex. This "electronic tuning" is a powerful strategy in ligand design. For instance, the electron-withdrawing nature of fluorine could modulate the electron density at the metal center, influencing its reactivity in catalytic cycles.
Potential applications for ligands derived from this compound could include asymmetric catalysis, where the chirality of the ligand is used to control the stereochemical outcome of a reaction, and cross-coupling reactions, where the electronic properties of the ligand can influence the efficiency and scope of the catalytic process.
Development of New Reagents and Methodologies in Organic Chemistry
This compound and its derivatives have the potential to be developed into new reagents for organic synthesis. For example, conversion of the carboxylic acid to a more reactive species, such as an acyl fluoride (B91410) or a mixed anhydride, could create a novel fluorinated acylating agent. The presence of the fluorine atom might impart unique reactivity or selectivity to these reagents compared to their non-fluorinated counterparts.
Furthermore, the unique electronic and steric properties of the 3-fluorofuran-2-carbonyl moiety could be exploited in the development of new synthetic methodologies. For instance, it could serve as a directing group in C-H activation reactions, allowing for the selective functionalization of specific C-H bonds in a molecule. The development of such new reagents and methodologies based on this fluorinated building block could significantly expand the toolbox of synthetic organic chemists.
Stereoselective Synthesis Applications Utilizing this compound Derivatives
The introduction of a fluorine atom can create a stereocenter, and the development of stereoselective methods to synthesize and utilize derivatives of this compound would be of great interest. For instance, asymmetric fluorination of a suitable furan-2-carboxylic acid precursor could provide enantiomerically enriched this compound.
Alternatively, the carboxylic acid group could be used to attach a chiral auxiliary, which could then direct the stereoselective introduction of the fluorine atom or other functional groups. Derivatives of this compound could also be employed as chiral building blocks in the synthesis of complex, biologically active molecules where the stereochemistry of the fluorine-bearing center is crucial for activity.
The following table outlines some potential stereoselective transformations involving derivatives of this compound:
| Transformation | Substrate | Reagent/Catalyst | Potential Product |
| Asymmetric Fluorination | Furan-2-carboxylic acid derivative | Chiral fluorinating agent | Enantiomerically enriched this compound derivative |
| Diastereoselective Reduction | 3-Fluoro-4-oxofuran-2-carboxylic acid derivative | Chiral reducing agent | Diastereomerically enriched 3-fluoro-4-hydroxyfuran-2-carboxylic acid derivative |
| Chiral Auxiliary-Directed Reaction | Chiral amide of this compound | Electrophile | Diastereomerically pure functionalized furan derivative |
Future Perspectives and Emerging Research Directions for 3 Fluorofuran 2 Carboxylic Acid
Sustainable and Eco-Friendly Synthetic Strategies for Fluorinated Furan (B31954) Compounds
The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. For fluorinated furan compounds like 3-fluorofuran-2-carboxylic acid, a primary goal is to move away from harsh, petroleum-based synthesis routes. A significant trend is the utilization of biomass-derived platform chemicals, with furfural (B47365) being a key renewable starting material produced from plant biomass. mdpi.comresearchgate.net The conversion of such bio-based furans into fluorinated products is a promising strategy for creating more sustainable pharmaceuticals and advanced polymers. mdpi.comnih.gov
Current methods for producing fluorinated furans often rely on multi-step procedures or expensive and hazardous fluorinating agents. mdpi.comresearchgate.net Future research will likely focus on overcoming these challenges. One approach involves the development of more efficient catalytic systems for direct fluorination. For instance, fluorodenitration, a method used to synthesize 5-fluorofuran-2-carboxylic acid, represents a practical way to introduce fluorine into an activated furan ring. doi.org Similar strategies could be adapted for the synthesis of the 3-fluoro isomer.
Researchers are also exploring novel, greener fluorination techniques. A recently developed method for synthesizing sulfonyl fluorides using the easily handled SHC5® and potassium fluoride (B91410) (KF) generates only non-toxic salts as byproducts, highlighting a move towards safer and more environmentally benign processes. sciencedaily.com Adapting such mild and selective fluorination methods to the furan scaffold will be a critical step forward. The modular synthesis of various fluoro-substituted furan compounds has been demonstrated by controlling reaction conditions and fluorine sources, offering a pathway for the high-value use of biomass molecules under mild conditions. nih.gov
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The electronic nature of the furan ring is significantly altered by the presence of a fluorine atom. Due to the electron-rich character of the furan ring, direct introduction of fluorinated groups typically proceeds via electrophilic or radical substitution, often selectively at the C5 position for 2-substituted furans. researchgate.net The fluorine atom at the 3-position in this compound introduces a unique electronic bias, potentially leading to new and unexplored reactivity patterns. The interplay between the electron-withdrawing fluorine and the carboxylic acid group could unlock novel chemical transformations.
Future research will likely delve into how this specific substitution pattern influences classic furan reactions, such as Diels-Alder cycloadditions, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The development of furan-maleimide Diels-Alder (FMDA) thermosets is an area of interest for creating sustainable and self-healing smart materials, and understanding how a 3-fluoro substituent impacts the reversibility of this reaction could lead to new dynamic polymers. mdpi.com
Moreover, the transformation of the furan ring itself is a growing area of interest. Mild, Brønsted acid-catalyzed reductions of furans to 2,5-dihydro- and tetrahydrofuran (B95107) derivatives have recently been reported, providing access to new molecular scaffolds. acs.org Investigating how this compound behaves under these and other reductive or oxidative conditions could yield a variety of novel, partially or fully saturated fluorinated heterocycles with potential applications in drug discovery. The inherent reactivity of the furan core, when combined with the modulating effect of fluorine, presents a rich landscape for discovering new synthetic methodologies. acs.org
Integration with Modern Synthetic Techniques: Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. For the synthesis and derivatization of potentially reactive intermediates like fluorinated furans, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time.
Machine learning models are being developed to assess whether a given reaction is likely to benefit from being run in a continuous flow setup. frontiersin.org Such tools could be applied to the synthesis of this compound and its derivatives, accelerating the development of robust and scalable manufacturing processes. The synthesis of fluorinated compounds, which can involve hazardous reagents or exothermic reactions, is particularly well-suited to the enhanced safety profile of flow reactors.
Development of Advanced In-Situ Spectroscopic Monitoring for Reaction Optimization
To fully leverage the benefits of modern synthetic techniques like flow chemistry, real-time reaction monitoring is essential. The development and application of advanced in-situ spectroscopic methods, often referred to as Process Analytical Technology (PAT), allow chemists to "watch" a reaction as it happens, providing a wealth of data for optimization and control.
For the synthesis of this compound, techniques like FT-IR, Raman, and NMR spectroscopy could be integrated into a flow reactor setup. This would enable the precise monitoring of reactant consumption, intermediate formation, and product generation in real time. Such data is invaluable for identifying reaction bottlenecks, understanding mechanisms, and ensuring consistent product quality.
For example, in the synthesis of N-trifluoromethyl amides from carboxylic acids, careful optimization of reaction conditions is crucial. nih.gov In-situ monitoring would allow for the rapid determination of optimal parameters, such as temperature, catalyst loading, and residence time, without the need for laborious offline analysis of numerous individual experiments. This approach not only accelerates process development but also enhances safety by providing early warnings of any deviations from normal operating conditions.
Synergistic Application of Artificial Intelligence and Machine Learning in Synthetic Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry by enabling predictive modeling and data-driven discovery. nih.gov For a molecule like this compound, AI/ML can be applied in several synergistic ways.
One major application is the prediction of reaction outcomes. ucla.edudigitellinc.com By training models on large datasets of chemical reactions, it's possible to predict the yield or selectivity of a reaction involving a new substrate like this compound. This can save significant time and resources in the lab by prioritizing experiments that are most likely to succeed. ucla.edu For instance, ML models are being developed to predict C-F bond dissociation energies, which can help in designing targeted defluorination strategies or understanding the stability of fluorinated compounds. acs.org
Furthermore, AI is being used for retrosynthesis, the process of planning a synthesis in reverse from the target molecule to available starting materials. nih.gov An AI retrosynthesis tool could propose novel and efficient synthetic routes to this compound or suggest creative ways to incorporate it into more complex target molecules. As these predictive models become more accurate, they will increasingly guide the research and development process, from initial compound design to final synthesis. The development of comprehensive databases and novel digital representations of molecules will be crucial for training more powerful ML models. digitellinc.com
Design and Assembly of Fluorinated Furan-Derived Supramolecular Structures
Supramolecular chemistry involves the design of complex, functional architectures held together by non-covalent interactions. The unique properties of this compound make it an intriguing candidate for the construction of novel supramolecular assemblies. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or chains. mdpi.com
Future research could explore how this compound self-assembles in solution and in the solid state. By controlling crystallization conditions or introducing complementary co-formers, it may be possible to create a variety of supramolecular structures, such as tapes, sheets, or porous frameworks. nih.govrsc.org These materials could have applications in areas like organic electronics, where furan-based compounds are being explored as sustainable alternatives to thiophenes, or in the development of functional materials with tunable properties. ntu.edu.sg
Q & A
Q. What are the recommended synthetic routes for 3-fluorofuran-2-carboxylic acid?
The synthesis of fluorinated furan derivatives typically involves electrophilic fluorination or nucleophilic substitution. For example:
- Electrophilic fluorination : Introduce fluorine via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor™ on precursor hydroxyl or carbonyl groups .
- Carboxylic acid formation : Oxidative methods (e.g., KMnO₄ or CrO₃) can convert furan aldehydes to carboxylic acids after fluorination .
Safety note : Fluorination reagents are highly reactive; use inert atmospheres and corrosion-resistant equipment (e.g., PTFE-lined reactors) .
Q. How should researchers handle and store this compound safely?
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture, to prevent decomposition .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -100 to -200 ppm for CF groups). ¹H/¹³C NMR confirms furan ring substitution patterns .
- IR : Look for C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M-H]⁻ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for fluorinated furans?
- Software tools : Use SHELX for refinement, particularly SHELXL for small-molecule crystallography. Cross-validate with PLATON to check for missed symmetry or twinning .
- Data validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., Gaussian 09). Discrepancies >5% may indicate incorrect space group assignment .
Q. What strategies mitigate interference from fluorinated byproducts in LC-MS/MS analysis?
- Chromatography : Use a C18 column with trifluoroacetic acid (TFA)-free mobile phases to avoid ion suppression. Gradient elution (5–95% acetonitrile) separates polar fluorinated impurities .
- Mass filters : Apply MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 155 → 111 for the parent ion) .
Q. How does fluorine substitution impact the compound’s reactivity in coupling reactions?
- Electronic effects : The electron-withdrawing fluorine group increases electrophilicity at the carboxylic acid, enhancing amide bond formation with amines (e.g., EDC/HOBt coupling) .
- Steric effects : Steric hindrance at the 3-position may reduce yields in Suzuki-Miyaura couplings; optimize using bulky ligands (e.g., SPhos) .
Q. What computational methods predict the acid’s pKa and solubility?
- pKa prediction : Use COSMO-RS or Marvin Suite to account for fluorine’s electronegativity. Experimental validation via potentiometric titration is advised .
- Solubility modeling : Hansen solubility parameters (HSPiP software) guide solvent selection. Fluorinated acids are typically more soluble in DMSO or THF than water .
Contradictions and Data Gaps
- Toxicity data : Limited studies on this compound exist; extrapolate from structurally similar compounds (e.g., 2-furoic acid shows moderate oral toxicity in rats) .
- Synthetic yields : Fluorination efficiency varies widely (40–80%) depending on precursor purity and reagent choice; optimize via DOE (design of experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
